

Introduction: The Versatility of Arylboronic Acids

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Compound of Interest

Compound Name: (4-(3-Bromopropoxy)phenyl)boronic acid

Cat. No.: B1371572

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Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a vast array of pharmaceuticals. The boronic acid functional group ($-B(OH)_2$) provides a stable, yet reactive, handle for palladium-catalyzed reactions, offering high functional group tolerance and predictable reactivity.^[3]

(4-(3-Bromopropoxy)phenyl)boronic acid (CAS No. 957034-33-2) is a particularly valuable reagent due to its bifunctional nature. It possesses both a nucleophilic boronic acid for cross-coupling and an electrophilic 3-bromopropoxy chain, making it an ideal linker for conjugating different molecular fragments. This dual reactivity has led to its prominent use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.^[4]

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application.

- Chemical Structure:

(where Ph represents a para-substituted benzene ring)

- CAS Number: 957034-33-2^{[4][5][6]}

- Molecular Formula: C₉H₁₂BBrO₃ [4][5]
- Molecular Weight: 258.91 g/mol [4][5]

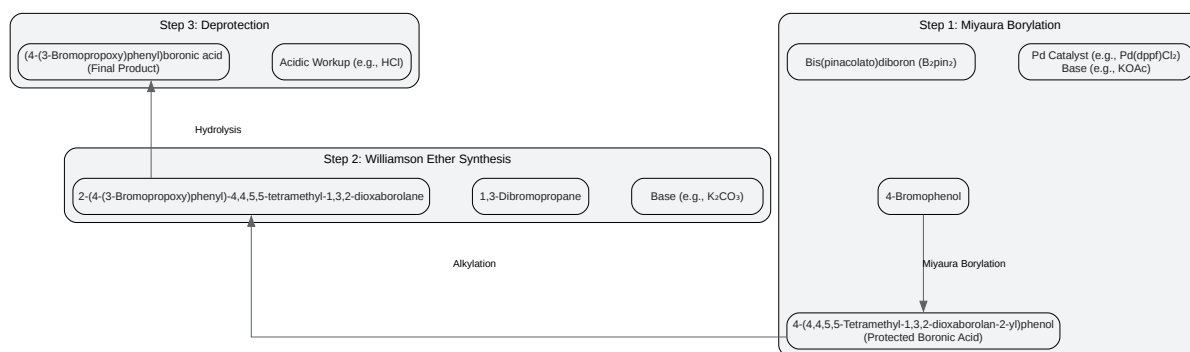
The following table summarizes key physicochemical properties for **(4-(3-Bromopropoxy)phenyl)boronic acid**.

Property	Value	Source
Physical State	Solid (Typical)	General Knowledge
Molecular Weight	258.91	[5]
SMILES	<chem>BrCCCOC1=CC=C(C=C1)B(O)O</chem>	[5]
TPSA (Topological Polar Surface Area)	49.69 Å ²	[5]
logP (Octanol-Water Partition Coefficient)	0.5302	[5]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	5	[5]

Synthesis and Purification: A Validated Approach

The synthesis of **(4-(3-Bromopropoxy)phenyl)boronic acid** is typically achieved through a multi-step process. The presented protocol is a representative method, emphasizing reaction control and product purity. The core strategy involves the Miyaura borylation, a robust method for converting aryl halides into boronic esters, followed by etherification and final deprotection. [7]

Synthetic Workflow Diagram



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Caption: Synthetic pathway for **(4-(3-Bromopropoxy)phenyl)boronic acid**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- To a dry, nitrogen-purged flask, add 4-bromophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
- Add a dry, degassed solvent such as dioxane.
- Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

- Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pinacol ester protected boronic acid.

Causality: The pinacol ester serves as a robust protecting group for the boronic acid, preventing self-coupling and other side reactions in subsequent steps.^[8] The palladium catalyst is essential for the oxidative addition and reductive elimination cycle of the borylation reaction.

Step 2: Synthesis of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent such as acetone or DMF.
- Add a mild base, typically potassium carbonate (K_2CO_3 , 2.0-3.0 eq), followed by 1,3-dibromopropane (1.5-2.0 eq).
- Heat the mixture to 50-60 °C and stir overnight. The progress is monitored by TLC or LC-MS.
- After completion, filter off the base and concentrate the solvent.
- Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification is typically achieved via column chromatography.

Causality: This is a standard Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane and displacing a bromide ion.

Step 3: Deprotection to **(4-(3-Bromopropoxy)phenyl)boronic acid**

- Dissolve the pinacol ester from Step 2 in a solvent mixture, typically THF/water or diethyl ether/water.
- Add an aqueous acid, such as 1M HCl, and stir vigorously at room temperature.

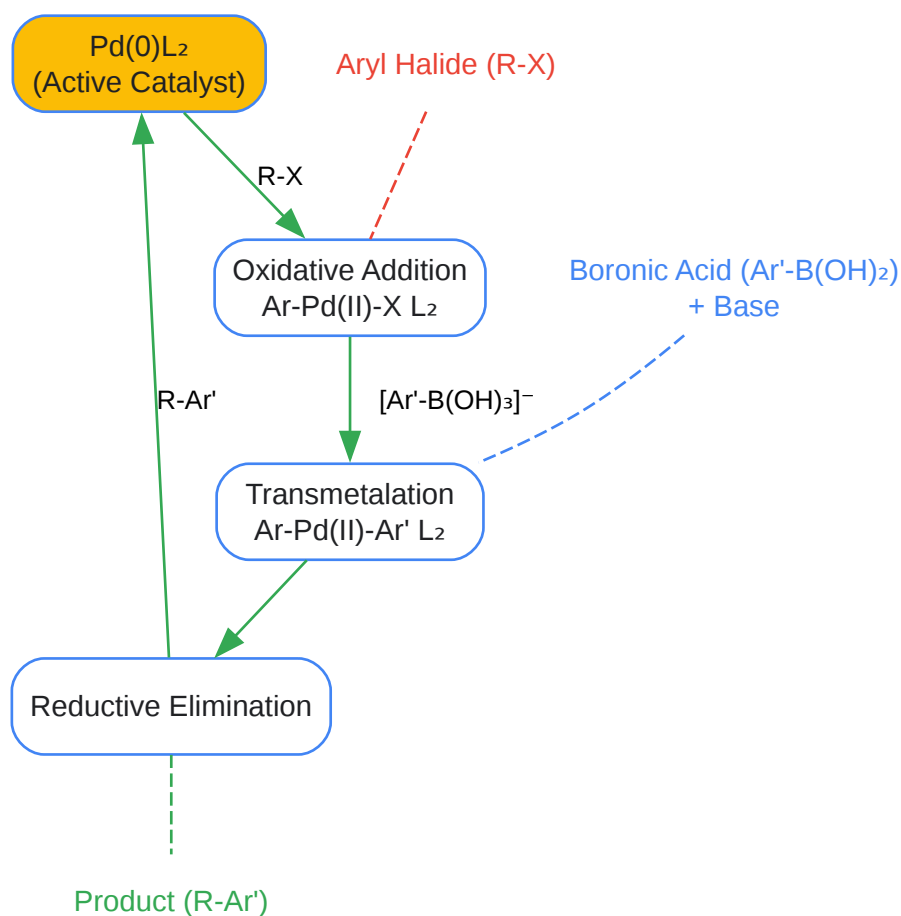
- The deprotection is usually rapid. Monitor by TLC until the starting material is consumed.
- Extract the product into an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Causality: The pinacol ester is labile to acid-catalyzed hydrolysis. The acid protonates the oxygen atoms of the ester, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, leading to the release of the free boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(4-(3-Bromopropoxy)phenyl)boronic acid** lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.^[9] This allows for the formation of a biaryl linkage, a common motif in pharmacologically active compounds.^[2]

Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of **(4-(3-Bromopropoxy)phenyl)boronic acid** with a generic aryl bromide (Ar-Br).

- In a reaction vessel, combine the aryl bromide (1.0 eq), **(4-(3-Bromopropoxy)phenyl)boronic acid** (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

- Heat the reaction mixture to 80-100 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and add water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography to obtain the desired biaryl product.

Trustworthiness: This protocol is self-validating. The use of excess boronic acid compensates for potential protodeboronation, a common side reaction.^[3] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods is employed.

Technique	Expected Data/Results	Purpose
^1H NMR	Characteristic peaks for aromatic protons (approx. 7.2-7.8 ppm), the -O-CH ₂ - triplet (approx. 4.1 ppm), the -CH ₂ -Br triplet (approx. 3.6 ppm), and the central -CH ₂ - multiplet (approx. 2.3 ppm). The B(OH) ₂ protons are often broad and may not be observed.	Confirms the molecular structure and proton environment.
^{13}C NMR	Signals corresponding to the unique carbon atoms in the molecule.	Provides further structural confirmation.
Mass Spectrometry (MS)	A molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ corresponding to the calculated molecular weight (258.91). The isotopic pattern for bromine ($^{79}\text{Br}/^{81}\text{Br}$ in ~1:1 ratio) should be visible.	Confirms the molecular weight and elemental composition (bromine presence).
High-Performance Liquid Chromatography (HPLC)	A single major peak under optimized conditions.	Determines purity and can be used for quantification.

Protocol Standard: For NMR analysis, the sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃. For HPLC, a C18 reverse-phase column is commonly used with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or TFA.

[\[10\]](#)

Safety, Handling, and Storage

Proper handling procedures are essential when working with any chemical reagent.

- Hazard Identification: **(4-(3-Bromopropoxy)phenyl)boronic acid** is an irritant. It may cause skin, eye, and respiratory irritation.[\[6\]](#)[\[11\]](#)[\[12\]](#)

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][6] Storage at 2-8°C under an inert atmosphere is often recommended to maintain long-term stability.[5]

Conclusion

(4-(3-Bromopropoxy)phenyl)boronic acid is a high-value chemical tool for researchers in medicinal chemistry and organic synthesis. Its bifunctional nature allows for its strategic incorporation as a linker in complex molecules, most notably in the rapidly advancing field of PROTACs. A firm grasp of its synthesis, reactivity in cross-coupling reactions, and proper handling procedures enables scientists to leverage its full potential in the development of novel chemical entities.

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